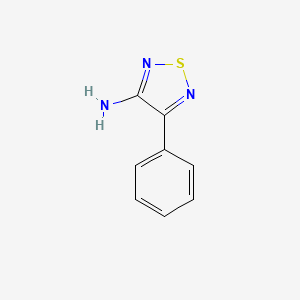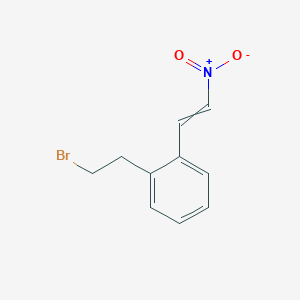
2-(4-PHENOXYNAPHTHALEN-1-YL)ACETONITRILE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-PHENOXYNAPHTHALEN-1-YL)ACETONITRILE is a chemical compound with the molecular formula C18H13NO It is known for its unique structure, which combines a naphthalene ring with a phenoxy group and an acetonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-PHENOXYNAPHTHALEN-1-YL)ACETONITRILE typically involves the reaction of 4-bromonaphthalene with phenol in the presence of a base to form 4-phenoxynaphthalene. This intermediate is then subjected to a cyanomethylation reaction using acetonitrile and a suitable catalyst, such as a transition metal complex, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyanomethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of primary amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-PHENOXYNAPHTHALEN-1-YL)ACETONITRILE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism of action of 2-(4-PHENOXYNAPHTHALEN-1-YL)ACETONITRILE involves its interaction with molecular targets through its functional groups. The phenoxy and acetonitrile moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
(4-Phenoxynaphthalen-1-yl)methanol: Similar structure but with a hydroxyl group instead of a nitrile group.
(4-Phenoxynaphthalen-1-yl)amine: Contains an amine group instead of a nitrile group.
(4-Phenoxynaphthalen-1-yl)carboxylic acid: Features a carboxylic acid group in place of the nitrile group.
Uniqueness: 2-(4-PHENOXYNAPHTHALEN-1-YL)ACETONITRILE is unique due to its combination of a naphthalene ring, phenoxy group, and acetonitrile moiety. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
Propriétés
Numéro CAS |
192213-94-8 |
|---|---|
Formule moléculaire |
C18H13NO |
Poids moléculaire |
259.3 g/mol |
Nom IUPAC |
2-(4-phenoxynaphthalen-1-yl)acetonitrile |
InChI |
InChI=1S/C18H13NO/c19-13-12-14-10-11-18(17-9-5-4-8-16(14)17)20-15-6-2-1-3-7-15/h1-11H,12H2 |
Clé InChI |
HIHYIOZMUMCIQD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C3=CC=CC=C32)CC#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-(benzo[d]oxazol-2-yl)ethane-1,2-diamine](/img/structure/B8653343.png)










![Tert-butyl 1-(1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)ethylcarbamate](/img/structure/B8653400.png)
